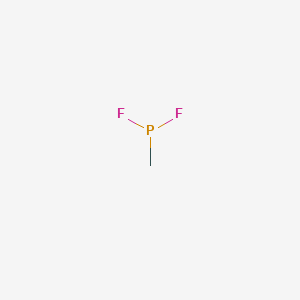

Phosphine, (difluoro)methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methylphosphonous difluoride, also known as methylphosphonic difluoride, is a chemical compound with the formula CH₃POF₂. It is a colorless liquid with a pungent, acid-like odor. This compound is primarily known for its use as a precursor in the production of chemical warfare agents such as sarin and soman .

Vorbereitungsmethoden

Methylphosphonous difluoride can be synthesized through the reaction of methylphosphonyl dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF) . The reaction conditions typically involve the use of anhydrous HF or NaF in a controlled environment to prevent the formation of unwanted by-products. Industrial production methods often employ large-scale reactors and stringent safety protocols due to the compound’s corrosive and toxic nature .

Analyse Chemischer Reaktionen

Methylphosphonous difluoride undergoes several types of chemical reactions, including hydrolysis, substitution, and decomposition. When it reacts with water, it produces hydrogen fluoride and methylphosphonic acid . This hydrolysis reaction is highly exothermic and requires careful handling. In substitution reactions, methylphosphonous difluoride can react with various nucleophiles to form different organophosphorus compounds . Common reagents used in these reactions include alcohols, amines, and thiols. The major products formed from these reactions depend on the specific nucleophile used .

Wissenschaftliche Forschungsanwendungen

Methylphosphonous difluoride has several scientific research applications, particularly in the fields of chemistry and toxicology. It is used as a key intermediate in the synthesis of organophosphorus compounds, which are studied for their potential use as pesticides, flame retardants, and pharmaceuticals . In toxicology, methylphosphonous difluoride is studied for its effects on biological systems, particularly its role as a precursor to nerve agents . Researchers also investigate its potential use in industrial processes, such as the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of methylphosphonous difluoride involves its hydrolysis to produce hydrogen fluoride and methylphosphonic acid . These products can cause severe chemical burns and systemic toxicity. In the context of nerve agents, methylphosphonous difluoride is converted to sarin or soman, which inhibit acetylcholinesterase, an enzyme critical for nerve function . This inhibition leads to the accumulation of acetylcholine in synapses, causing continuous nerve signal transmission and resulting in muscle paralysis and respiratory failure .

Vergleich Mit ähnlichen Verbindungen

Methylphosphonous difluoride is similar to other organophosphorus compounds such as methylphosphonic dichloride and dimethyl methylphosphonate . it is unique in its ability to act as a precursor to highly toxic nerve agents. Methylphosphonic dichloride, for example, is used in the synthesis of flame retardants and insecticides, while dimethyl methylphosphonate is used as a flame retardant and plasticizer . The distinct reactivity and applications of methylphosphonous difluoride make it a compound of significant interest in both scientific research and industrial applications .

Eigenschaften

CAS-Nummer |

753-59-3 |

|---|---|

Molekularformel |

CH3F2P |

Molekulargewicht |

84.005 g/mol |

IUPAC-Name |

difluoro(methyl)phosphane |

InChI |

InChI=1S/CH3F2P/c1-4(2)3/h1H3 |

InChI-Schlüssel |

AMJMBJIZKKMZIE-UHFFFAOYSA-N |

Kanonische SMILES |

CP(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)

![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)

![6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol](/img/structure/B14128003.png)

![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)